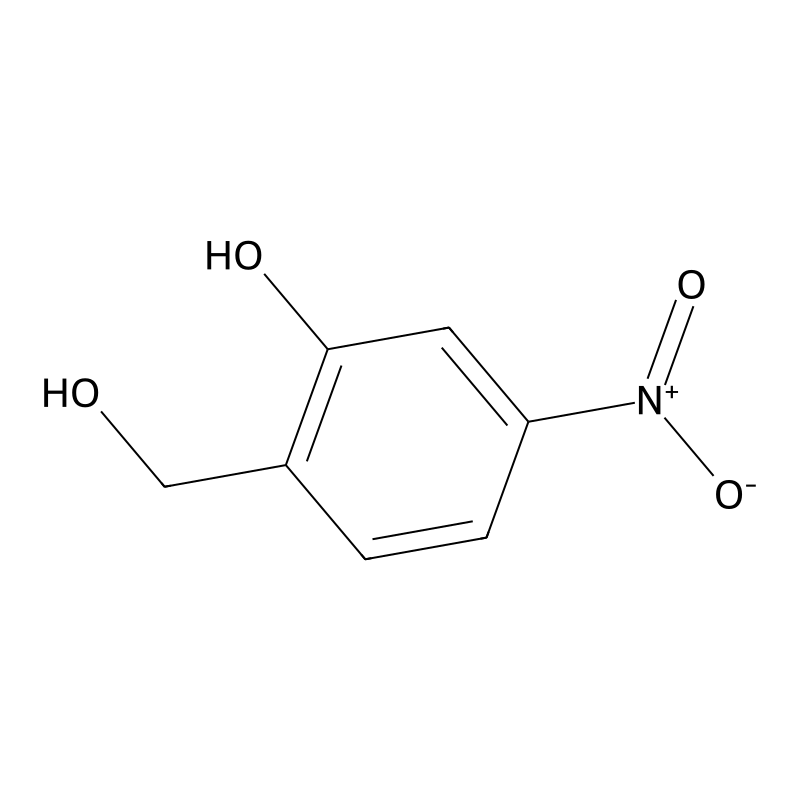

2-(Hydroxymethyl)-5-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Alcohol Oxidation

2-(Hydroxymethyl)-5-nitrophenol finds application in scientific research as a catalyst for the aerobic oxidation of alcohols. This process transforms alcohols into nitrosyl compounds and other products. The specific reaction mechanism is still under investigation, but research suggests 2-(Hydroxymethyl)-5-nitrophenol participates in a redox cycle that transfers oxygen from the air to the alcohol substrate [].

While the details are being elucidated, this catalytic process holds promise for the development of more sustainable and efficient methods for alcohol oxidation. Traditionally, these reactions rely on harsh oxidants or require metal catalysts with environmental concerns. 2-(Hydroxymethyl)-5-nitrophenol offers a potentially greener alternative for such transformations [].

2-(Hydroxymethyl)-5-nitrophenol is an organic compound with the molecular formula C₇H₈N₂O₃. It features a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenolic ring. This compound is characterized by its unique structural arrangement, which influences its chemical properties and biological activities. The presence of both functional groups allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Research indicates that 2-(Hydroxymethyl)-5-nitrophenol possesses potential biological activities, including:

- Antimicrobial Properties: Studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial research.

- Antioxidant Activity: The compound's structure allows it to act as an antioxidant, potentially neutralizing free radicals and protecting biological systems from oxidative stress.

The synthesis of 2-(Hydroxymethyl)-5-nitrophenol typically involves the nitration of 2-(Hydroxymethyl)phenol. The process generally includes:

- Nitration Reaction: A mixture of concentrated nitric acid and sulfuric acid is used under controlled temperature conditions to achieve selective nitration at the desired position on the phenolic ring.

- Optimization for Industrial Production: In industrial settings, reaction conditions such as temperature, reagent concentration, and reaction time can be optimized for improved yield and efficiency. Continuous flow reactors may also be employed to enhance production scalability.

Studies on the interactions of 2-(Hydroxymethyl)-5-nitrophenol with biological systems have revealed its potential mechanisms of action. The hydroxymethyl group can engage in hydrogen bonding with biological molecules, while the nitro group may participate in redox reactions that influence cellular processes. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound.

Several compounds share structural similarities with 2-(Hydroxymethyl)-5-nitrophenol. Notable examples include:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(Hydroxymethyl)-4-nitrophenol | 0.96 | Nitro group in the para position; different reactivity |

| 2-(Hydroxymethyl)-3-nitrophenol | 0.90 | Nitro group at the meta position; potential for different biological activity |

| 2-(Hydroxymethyl)-6-nitrophenol | 0.90 | Similar structure but may exhibit different reactivity |

| 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | 0.90 | Methyl substitution may alter solubility and reactivity |

The uniqueness of 2-(Hydroxymethyl)-5-nitrophenol lies in the specific positioning of its functional groups on the phenolic ring, which significantly influences its chemical behavior and biological activity compared to its isomers.